An In-depth Technical Guide to 5-Propanoylthiophene-2-sulfonyl chloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Propanoylthiophene-2-sulfonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiophene nucleus is a cornerstone in medicinal chemistry, imparting unique physicochemical properties to a vast array of pharmacologically active agents. Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic and conformational features, has made it a privileged scaffold in drug design. The introduction of a sulfonyl chloride moiety onto the thiophene ring further enhances its synthetic utility, providing a reactive handle for the construction of sulfonamides, a class of compounds with a rich history of therapeutic applications. This guide focuses on a specific, yet potentially pivotal derivative: 5-Propanoylthiophene-2-sulfonyl chloride. While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or less-common reagent, its synthesis and properties can be confidently extrapolated from established principles of thiophene chemistry. This document serves as a comprehensive technical resource, offering a proposed profile for 5-Propanoylthiophene-2-sulfonyl chloride, including its identifiers, a plausible synthetic protocol, and its potential applications in research and development.
Chemical Identity and Predicted Properties
Given the absence of a registered CAS number, the following identifiers and properties for 5-Propanoylthiophene-2-sulfonyl chloride are predicted based on its chemical structure and the known characteristics of similar compounds.
| Identifier | Predicted Value |
| IUPAC Name | 5-Propanoylthiophene-2-sulfonyl chloride |
| Molecular Formula | C₇H₇ClO₃S₂ |
| Molecular Weight | 238.71 g/mol |
| Canonical SMILES | CCC(=O)c1ccc(s1)S(=O)(=O)Cl |
| Physical State | Predicted to be a solid at room temperature |
Proposed Synthesis of 5-Propanoylthiophene-2-sulfonyl chloride
The synthesis of 5-Propanoylthiophene-2-sulfonyl chloride can be approached via the electrophilic chlorosulfonation of a suitable thiophene precursor. The key challenge in the synthesis of 5-substituted-2-sulfonyl chlorides is controlling the regioselectivity of the sulfonation reaction.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 5-Propanoylthiophene-2-sulfonyl chloride points to 2-propanoylthiophene as the starting material. The introduction of the sulfonyl chloride group at the 5-position is the key transformation.
Caption: Retrosynthetic approach for 5-Propanoylthiophene-2-sulfonyl chloride.
Synthetic Protocol: Chlorosulfonation of 2-Propanoylthiophene
The presence of an electron-withdrawing acyl group at the 2-position of the thiophene ring deactivates the ring towards electrophilic substitution. However, the directing effect of the sulfur atom still favors substitution at the 5-position. Studies on the chlorosulfonation of 2-acylthiophenes have shown that the reaction can proceed, although the regioselectivity can be influenced by reaction conditions[1][2].
Reaction Scheme:
Caption: Proposed synthesis of 5-Propanoylthiophene-2-sulfonyl chloride.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-propanoylthiophene (1 equivalent). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the flask to 0-5 °C using an ice bath.
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Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
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Washing: Wash the combined organic layers with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Finally, wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude 5-Propanoylthiophene-2-sulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Low Temperature: The reaction is highly exothermic and performed at low temperatures to control the reaction rate, minimize side reactions, and prevent degradation of the starting material and product.
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Inert Atmosphere: While not strictly necessary for the chlorosulfonation itself, an inert atmosphere is good practice to prevent the introduction of moisture, which would react with chlorosulfonic acid and the sulfonyl chloride product.
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Excess Chlorosulfonic Acid: Using an excess of the sulfonating agent helps to drive the reaction to completion.
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Careful Quenching: The quenching step must be performed slowly and with efficient cooling as the reaction of chlorosulfonic acid with water is extremely vigorous.
Reactivity and Potential Applications
Thiophene-2-sulfonyl chlorides are versatile synthetic intermediates, primarily used for the preparation of sulfonamides through reaction with primary or secondary amines[3].
Synthesis of Novel Sulfonamides
The primary application of 5-Propanoylthiophene-2-sulfonyl chloride would be in the synthesis of a diverse library of N-substituted 5-propanoylthiophene-2-sulfonamides. The propanoyl group at the 5-position offers a site for further chemical modification, potentially leading to the development of novel therapeutic agents.
General Reaction Scheme for Sulfonamide Formation:
Caption: General reaction for the synthesis of sulfonamides.
This reactivity makes 5-Propanoylthiophene-2-sulfonyl chloride a valuable building block for medicinal chemists exploring new chemical space for drug discovery programs targeting a wide range of diseases, including bacterial infections and cancer.
Other Potential Reactions
Beyond sulfonamide formation, the sulfonyl chloride moiety can undergo other nucleophilic substitution reactions, for example, with alcohols to form sulfonates or with other nucleophiles to introduce different functional groups.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Propanoylthiophene-2-sulfonyl chloride is unavailable, the handling precautions should be based on the known hazards of analogous compounds like 2-thiophenesulfonyl chloride and other sulfonyl chlorides.
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Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.
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Moisture Sensitive: They react with water, often vigorously, to produce hydrochloric acid and the corresponding sulfonic acid.
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Toxicity: The toxicological properties have not been determined, and the compound should be handled with care.
Recommended Personal Protective Equipment (PPE):
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Chemical-resistant gloves (e.g., nitrile)
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Safety goggles and a face shield
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Laboratory coat
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Work in a well-ventilated fume hood.
Conclusion
5-Propanoylthiophene-2-sulfonyl chloride represents a promising, albeit not widely cataloged, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis, predicted properties, and likely applications. The detailed synthetic protocol, based on established chlorosulfonation chemistry of acylthiophenes, offers a clear path for its preparation in a laboratory setting. Researchers and drug development professionals can leverage the information presented herein to explore the synthetic utility of this compound and to generate novel molecular architectures with potential therapeutic value. As with any new chemical entity, all synthetic and handling procedures should be conducted with appropriate safety precautions and a thorough risk assessment.
References
- Buzas, A., & Teste, J. (1955). The Chlorosulfonation of Thiophene. Bulletin de la Société Chimique de France, 1955, 793-799.
- Cremlyn, R. J. (1979). The Reactions of Some Thiophene Sulfonyl Derivatives.
- El-Gendy, A. A. M. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters, 44(32), 6113-6115.
